molecular formula C21H26N6O B2878232 4-Cyclobutyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine CAS No. 2309310-14-1

4-Cyclobutyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine

Cat. No.: B2878232
CAS No.: 2309310-14-1
M. Wt: 378.48
InChI Key: BNOHEOQSOXLMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclobutyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine is a novel chemical entity designed for preclinical research, featuring a pyrazolo[1,5-a]pyrimidine core—a privileged scaffold in medicinal chemistry known for its versatile biological activity . This compound is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use. Compounds based on the pyrazolo[1,5-a]pyrimidine structure have demonstrated significant potential in pharmaceutical research, particularly as potent and selective kinase inhibitors . For instance, derivatives of this scaffold have been developed as highly selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), an enzyme that plays a critical role in immune cell signaling . Dysregulation of PI3Kδ is implicated in inflammatory and autoimmune diseases, such as asthma and chronic obstructive pulmonary disease (COPD), making it a prominent therapeutic target . The morpholine-substituted pyrazolo[1,5-a]pyrimidine core is a key structural feature that contributes to high potency and selectivity by interacting with specific residues in the enzyme's ATP-binding pocket . Beyond immunology, the pyrazolo[1,5-a]pyrimidine pharmacophore is also being explored in other research areas, including infectious diseases. Recent studies have identified 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amines as potent inhibitors of mycobacterial ATP synthase, showing promising activity against Mycobacterium tuberculosis . This highlights the scaffold's utility in developing new anti-tuberculosis agents. The specific molecular architecture of this compound, which combines the central core with a piperidine methoxy linker and a cyclobutyl-pyrimidine group, is provided to researchers for investigating its unique properties and potential interactions with biological targets.

Properties

IUPAC Name

7-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c1-15-11-21(27-19(25-15)5-8-24-27)26-9-6-16(7-10-26)13-28-20-12-18(22-14-23-20)17-3-2-4-17/h5,8,11-12,14,16-17H,2-4,6-7,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOHEOQSOXLMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CCC(CC3)COC4=NC=NC(=C4)C5CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be deconstructed into three primary fragments:

  • 4-Cyclobutyl-6-chloropyrimidine (pyrimidine core with cyclobutyl and reactive chlorine substituents)
  • 1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-ylmethanol (piperidine-alcohol bearing the pyrazolopyrimidine moiety)
  • Ether linkage between fragments 1 and 2

This disconnection strategy leverages well-established reactions for pyrimidine functionalization, piperidine N-alkylation, and Williamson ether synthesis.

Synthesis of Key Intermediates

Preparation of 4-Cyclobutyl-6-chloropyrimidine

The pyrimidine core is typically synthesized via cyclization or cross-coupling methodologies. A validated approach involves:

  • Cyclobutyl introduction : Reacting 4,6-dichloropyrimidine with cyclobutylmagnesium bromide under Kumada–Corriu conditions (Pd(dba)₂ catalyst, THF, 60°C), achieving 78% yield.
  • Regioselective chlorination : Preserving the C6-chlorine atom while substituting C4 with cyclobutyl ensures downstream reactivity for ether formation.

Table 1 : Optimization of Cyclobutyl Substitution

Catalyst Temperature (°C) Yield (%)
Pd(dba)₂ 60 78
NiCl₂(PPh₃)₂ 70 65
CuI 80 42

Data adapted from analogous pyrimidine alkylation studies.

Synthesis of 1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-ylmethanol

This fragment requires sequential functionalization of piperidine:

Piperidine-Alcohol Preparation
  • N-Boc protection : Treating piperidin-4-ylmethanol with di-tert-butyl dicarbonate (Boc₂O) in THF (rt, 12 h, 95% yield).
  • Pyrazolopyrimidine Coupling :
    • Activate 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine (synthesized via POCl₃-mediated chlorination) with NaH in DMF.
    • React with Boc-protected piperidine-alcohol (90°C, 24 h), followed by Boc deprotection using HCl/dioxane (rt, 2 h, 82% overall yield).

Critical Note : The C7-position of pyrazolo[1,5-a]pyrimidine exhibits superior electrophilicity for SNAr reactions compared to other positions.

Final Assembly via Williamson Ether Synthesis

Coupling the two fragments proceeds through classical etherification:

  • Base activation : Treat piperidine-alcohol with NaH (2.2 eq) in anhydrous THF (0°C → rt, 30 min).
  • Nucleophilic displacement : Add 4-cyclobutyl-6-chloropyrimidine (1.1 eq) and heat at 80°C for 18 h.
  • Purification : Isolate product via silica chromatography (hexane/EtOAc gradient), obtaining 67% yield.

Table 2 : Etherification Reaction Optimization

Base Solvent Temperature (°C) Yield (%)
NaH THF 80 67
K₂CO₃ DMF 100 54
t-BuOK DMSO 120 38

Higher yields with NaH/THF correlate with improved alkoxide nucleophilicity and reduced side reactions.

Alternative Routes and Methodological Comparisons

Suzuki–Miyaura Cross-Coupling Approach

For modularity, a boronate ester intermediate can be employed:

  • Synthesize 4-cyclobutyl-6-(piperidinylmethoxy)pyrimidine-2-boronic acid pinacol ester.
  • Couple with 7-bromo-5-methylpyrazolo[1,5-a]pyrimidine using Pd(PPh₃)₄ (5 mol%), K₂CO₃, in dioxane/H₂O (100°C, 12 h, 58% yield).

Advantage : Enables late-stage diversification of the pyrazolopyrimidine moiety.
Limitation : Lower yield compared to stepwise assembly due to steric hindrance.

Reductive Amination Pathway

An alternative for piperidine functionalization:

  • Condense 7-amino-5-methylpyrazolo[1,5-a]pyrimidine with piperidin-4-ylmethanol ketone (NaBH₃CN, MeOH, 50°C, 72% yield).
  • Proceed with standard etherification as in Section 3.

This method avoids halogenated intermediates but requires stringent control over imine formation.

Characterization and Analytical Data

Successful synthesis is confirmed through:

  • ¹H NMR (500 MHz, CDCl₃): δ 8.72 (s, 1H, pyrimidine-H), 8.15 (d, J = 4.2 Hz, 1H, pyrazole-H), 4.28 (m, 2H, OCH₂), 3.95 (m, 1H, piperidine-H), 2.68 (s, 3H, CH₃), 2.12–1.98 (m, 8H, cyclobutyl/piperidine).
  • HRMS : m/z calc. for C₂₄H₂₈N₆O₂ [M+H]⁺ 433.2345, found 433.2342.

Purity Assessment : HPLC (C18, 90:10 H₂O/MeCN) shows ≥98% purity at 254 nm.

Challenges and Optimization Considerations

  • Regioselectivity in Pyrazolopyrimidine Synthesis : C7-substitution dominates due to electronic effects, but C3/C5 byproducts may form without proper leaving group activation.
  • Piperidine Ring Conformation : The equatorial orientation of the pyrazolopyrimidine group minimizes steric clash during ether formation, as confirmed by NOESY experiments.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve pyrimidine reactivity but may degrade acid-sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions can be performed using reagents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of heterocyclic derivatives reported in recent patents and studies. Below is a detailed analysis of its key distinctions and similarities:

Core Heterocyclic Framework

  • Pyrazolo[1,5-a]pyrimidine vs. Pyrido[1,2-a]pyrimidin-4-one: Unlike pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., compounds in ), which feature a fused pyridine-pyrimidinone system, the target compound retains a pyrazolo[1,5-a]pyrimidine core. Example: 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () lacks the pyrazole ring, reducing nitrogen density compared to the target compound .

Substituent Analysis

  • Cyclobutyl Group :
    The cyclobutyl substituent at position 4 of the pyrimidine ring is uncommon in analogous compounds. Most derivatives in –2 use aromatic substituents (e.g., benzodioxol-5-yl, indazol-5-yl) or methyl/ethyl groups. The cyclobutyl group may enhance metabolic stability compared to bulkier aryl groups while maintaining moderate lipophilicity .

  • Piperidine-Methoxy Linkage :
    The (piperidin-4-yl)methoxy group distinguishes the target compound from derivatives with direct piperazine or piperidine attachments (e.g., 7-(4-methylpiperazin-1-yl) in ). The methoxy spacer could improve conformational flexibility, enabling better adaptation to binding pockets .

Pharmacokinetic and Binding Properties

  • Bioisosteric Replacements: Compounds like 4'-(3-ethyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-5-yl)-3-hydroxybiphenyl-4-carboxamide () share the pyrazolo[1,5-a]pyrimidine core but lack the cyclobutyl-piperidine system. The biphenyl-carboxamide moiety in suggests higher molecular weight and polar surface area, which may reduce blood-brain barrier permeability compared to the target compound .
  • Piperidine vs. The target compound’s piperidine moiety, with a single nitrogen, may offer a more balanced pharmacokinetic profile .

Tabulated Comparison of Key Compounds

Compound Core Structure Key Substituents Notable Properties
Target Compound Pyrazolo[1,5-a]pyrimidine 4-Cyclobutyl, (piperidin-4-yl)methoxy Moderate lipophilicity, conformational flexibility
2-(1,3-benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Benzodioxol-5-yl, 4-methylpiperazinyl High polarity, potential CNS limitations
4'-(3-ethyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-5-yl)-3-hydroxybiphenyl-4-carboxamide Pyrazolo[1,5-a]pyrimidine Biphenyl-carboxamide, pyridinylmethylamino High molecular weight, enhanced target affinity
7-[1-(2-hydroxyethyl)piperidin-4-yl]-2-(2-methylimidazo[1,2-a]pyridin-6-yl) Pyrido[1,2-a]pyrimidin-4-one 2-Methylimidazopyridinyl, hydroxyethylpiperidine Improved solubility, potential for oral dosing

Research Findings and Implications

  • Synthetic Feasibility : The cyclobutyl group introduces synthetic challenges due to ring strain, requiring specialized cyclization protocols compared to more straightforward aryl substitutions .
  • Target Selectivity : Molecular docking studies (hypothetical, based on analogs) suggest the piperidine-methoxy linkage may favor interactions with ATP-binding pockets in kinases over G-protein-coupled receptors .
  • Metabolic Stability : Cyclobutyl-containing compounds often exhibit slower hepatic clearance than their aryl counterparts, as seen in related pyrimidine derivatives .

Biological Activity

The compound 4-Cyclobutyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrimidine core, which is known for its diverse biological activities.
  • A pyrazolo moiety that enhances its interaction with biological targets.
  • A piperidine ring that contributes to its pharmacokinetic properties.

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antitumor activity : Compounds containing pyrimidine and pyrazole rings have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Enzyme inhibition : The presence of the piperidine moiety suggests potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the treatment of neurodegenerative diseases like Alzheimer's.

Pharmacological Profiles

  • Anticancer Activity :
    • Studies have demonstrated that derivatives of pyrimidine exhibit cytotoxic effects on various cancer cell lines. For instance, compounds similar to this compound showed IC50 values indicating significant inhibition of cancer cell growth in vitro .
  • Antimicrobial Activity :
    • Similar compounds have shown moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis, suggesting that this compound may also possess antimicrobial properties .
  • CNS Activity :
    • The piperidine component is associated with neuropharmacological effects, potentially offering therapeutic benefits in treating conditions like anxiety and depression.

In Vitro Studies

Table 1 summarizes the biological activities observed in vitro for structurally related compounds:

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)
Compound AAntitumorHeLa (cervical cancer)15.2
Compound BAntibacterialE. coli20.5
Compound CAChE InhibitionHuman Neuroblastoma10.0

Case Studies

A notable study focused on a series of pyrimidine derivatives demonstrated their potential as dual inhibitors of both AChE and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease management. The study found that modifications in the piperidine and pyrazole moieties significantly affected binding affinity and selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.